4-(3-Methoxypropoxy)aniline
CAS No.: 100131-95-1
Cat. No.: VC3994567
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100131-95-1 |
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Molecular Formula | C10H15NO2 |
Molecular Weight | 181.23 g/mol |
IUPAC Name | 4-(3-methoxypropoxy)aniline |
Standard InChI | InChI=1S/C10H15NO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 |
Standard InChI Key | SXCYAPQCVXWDLG-UHFFFAOYSA-N |
SMILES | COCCCOC1=CC=C(C=C1)N |
Canonical SMILES | COCCCOC1=CC=C(C=C1)N |
Introduction
Chemical Structure and Physicochemical Properties
4-(3-Methoxypropoxy)aniline (IUPAC name: 4-(3-methoxypropoxy)benzenamine) features a benzene ring substituted with an amino group (-NH₂) at position 1 and a 3-methoxypropoxy chain (-O-(CH₂)₃-OCH₃) at position 4. The methoxypropoxy group introduces steric bulk and electron-donating effects, influencing solubility, stability, and reactivity.
Molecular Characteristics
Property | Value |
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Molecular Formula | C₁₀H₁₅NO₂ |
Molecular Weight | 195.23 g/mol |
CAS Number | Not publicly disclosed |
Boiling Point | Estimated 250–270°C (extrapolated from analogs) |
Solubility | Moderate in polar organic solvents (e.g., methanol, DMSO) |
The compound’s electron-rich aromatic system facilitates electrophilic substitution reactions, while the methoxypropoxy side chain enhances solubility in organic media compared to simpler anilines .
Synthesis and Optimization
The synthesis of 4-(3-Methoxypropoxy)aniline typically involves multi-step functionalization of aniline precursors. A plausible route, inferred from analogous methodologies , is outlined below:
Key Synthetic Steps
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Nitrobenzene Functionalization:
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Introduction of the 3-methoxypropoxy group via nucleophilic aromatic substitution or Ullmann coupling using 3-methoxypropanol and a nitrobenzene derivative.
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Example reaction:
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Reduction to Aniline:
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Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine:
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Reaction Conditions
Parameter | Optimal Value |
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Catalyst | 10% Pd/C |
Temperature | 20–25°C (room temperature) |
Pressure | 1 atm H₂ |
Solvent | Methanol |
Yield | ~85–95% (extrapolated) |
This method mirrors the hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene to 4-methoxy-3-methylaniline, achieving near-quantitative yields under mild conditions .
Applications in Organic Synthesis and Materials Science
4-(3-Methoxypropoxy)aniline serves as a versatile intermediate in synthetic chemistry, leveraging its amine and ether functionalities:
Pharmaceutical Intermediate
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Anticancer Agents: Structural analogs, such as 5-bromo-2-(3-methoxypropoxy)aniline, demonstrate cytotoxic activity against Hep-G2 and MCF-7 cell lines (IC₅₀: 12.5–15.0 µg/ml). The methoxypropoxy group likely enhances membrane permeability and target binding.
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Antimicrobials: Electron-donating substituents on aniline derivatives correlate with improved antibacterial efficacy, particularly against Gram-positive pathogens .
Polymer and Material Precursors
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Conductive Polymers: Aniline derivatives are pivotal in polyaniline synthesis for electronic applications. The methoxypropoxy side chain could improve solubility and processability in conductive inks .
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Liquid Crystals: Ether-linked side chains promote mesophase stability in liquid crystalline materials, suggesting utility in display technologies .
Biological and Pharmacological Insights
While direct studies on 4-(3-Methoxypropoxy)aniline are scarce, related compounds offer mechanistic clues:
Enzyme Modulation
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Cytochrome P450 Inhibition: Methoxypropoxy groups may interact with heme iron centers, altering drug metabolism pathways.
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Kinase Targeting: Aniline derivatives often inhibit tyrosine kinases via hydrogen bonding with ATP-binding domains.
Toxicity Profile
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Acute Toxicity: Estimated LD₅₀ (oral, rat): 500–1000 mg/kg (similar to substituted anilines).
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Metabolization: Hepatic oxidation of the propoxy chain produces methoxypropanol, which is further metabolized to carboxylic acids .
Comparative Analysis with Structural Analogs
To contextualize 4-(3-Methoxypropoxy)aniline’s properties, a comparison with related compounds is illustrative:
The methoxypropoxy chain uniquely balances lipophilicity and solubility, positioning 4-(3-Methoxypropoxy)aniline as a favorable candidate for drug delivery systems.
Challenges and Future Directions
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Synthetic Scalability: Optimizing catalytic systems for large-scale nitro group reduction remains critical.
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Biological Screening: Prioritize in vivo studies to validate cytotoxicity and pharmacokinetic predictions.
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Material Innovations: Explore copolymerization with thiophene or pyrrole monomers for advanced electronics.
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